(s)-Atrolactic acid

説明

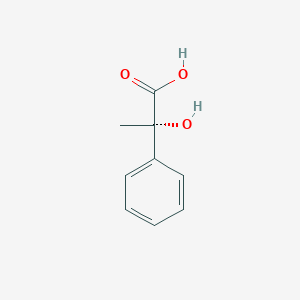

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S)-2-hydroxy-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-9(12,8(10)11)7-5-3-2-4-6-7/h2-6,12H,1H3,(H,10,11)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCHELUCVWSRRS-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](C1=CC=CC=C1)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13113-71-8 | |

| Record name | Atrolactic acid, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013113718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-atrolactic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07381 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ATROLACTIC ACID, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22Y6G519RU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Asymmetric Synthetic Methodologies for S Atrolactic Acid

Chiral Auxiliary-Based Approaches in (S)-Atrolactic Acid Synthesisoup.comucc.ie

Chiral auxiliary-based synthesis is a well-established strategy for controlling stereochemistry. wikipedia.org This method involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral substrate. wikipedia.orgdu.ac.in The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction on the substrate, leading to the preferential formation of one diastereomer. du.ac.innumberanalytics.com After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

A variety of chiral auxiliaries have been designed and applied to asymmetric synthesis, with their structures often derived from readily available natural products like amino acids or terpenes. du.ac.in Common examples include Evans oxazolidinones, pseudoephedrine amides, and camphorsultams. wikipedia.org These auxiliaries are typically attached to the substrate, for instance, a carboxylic acid, to form an amide or ester linkage. du.ac.in

For the synthesis of α-substituted carboxylic acids, N-acyloxazolidinones are frequently employed. du.ac.in The auxiliary, often derived from an amino acid like valine, creates a sterically defined environment around the enolate formed upon deprotonation. du.ac.in This directs subsequent alkylation to occur from a specific face of the molecule. williams.edu

Lactic acid itself, being a simple chiral molecule, and its derivatives can also serve as chiral auxiliaries. acs.orgresearchgate.net For example, esters formed from lactic acid can be used to induce diastereoselectivity in reactions such as the Diels-Alder reaction. acs.org In a related context, pyrrolidine-derived (S)-lactamide auxiliaries have been shown to mediate highly stereoselective coupling reactions between racemic α-haloacids and aryloxides. researchgate.net These lactamide (B1674226) auxiliaries demonstrated enhanced reaction rates and higher degrees of diastereoselection compared to conventional ester auxiliaries. researchgate.net

A classic example relevant to atrolactic acid is the Prelog's synthesis, which originally used chiral alcohols to control the addition of Grignard reagents to α-keto esters. oup.com In a modified version, 2'-substituted 1,1'-binaphthalen-2-ols have been used as chiral auxiliaries to influence the addition of methylmagnesium iodide to a phenylglyoxylate (B1224774) ester, yielding atrolactic acid derivatives. oup.com

The mechanism of diastereoselective control is primarily based on steric hindrance. numberanalytics.com The chiral auxiliary is designed with bulky substituents that effectively block one face of the reactive center of the substrate. wikipedia.org

In the case of Evans oxazolidinone auxiliaries, deprotonation of the N-acyl group with a base like sodium bis(trimethylsilyl)amide generates a rigid, chelated (Z)-enolate. williams.edu The substituent at the 4-position of the oxazolidinone ring (e.g., a benzyl (B1604629) or isopropyl group) sterically shields one face of the enolate. wikipedia.orgwilliams.edu Consequently, an incoming electrophile, such as an alkyl halide, can only approach from the less hindered face, leading to the formation of one diastereomer in high excess. williams.edu

A similar principle governs the Prelog's atrolactic acid synthesis using binaphthyl auxiliaries. oup.com The α-keto ester moiety and the binaphthyl framework adopt a conformation that minimizes steric repulsion. oup.com This preferred conformation exposes one face of the keto carbonyl group to nucleophilic attack. The bulkiness of substituents on the binaphthyl skeleton dictates which face is more accessible to the Grignard reagent, thereby determining the stereochemistry of the newly formed tertiary alcohol, which upon hydrolysis gives atrolactic acid. oup.com The stereochemical outcome is rationalized by a steric model where the nucleophile attacks from the less hindered side of the carbonyl group. oup.com

Table 1: Diastereomeric Excess in Prelog's Atrolactic Acid Synthesis with Binaphthyl Auxiliaries Data adapted from a study on the reaction of phenylglyoxylate esters of 2'-substituted 1,1'-binaphthalen-2-ols with MeMgI. oup.com

| 2'-Substituent on Auxiliary | Diastereomeric Excess (% d.e.) | Preferred Configuration of Product |

| H | <20 | S |

| OMe | 46 | S |

| Me | 38 | R |

| i-Pr | 70 | R |

| t-Bu | 76 | R |

A critical step in this synthetic strategy is the removal of the chiral auxiliary without racemizing the newly formed stereocenter. ucc.iewilliams.edu The method of cleavage is chosen based on the desired functionality of the final product.

Common methods for cleaving oxazolidinone auxiliaries include:

Hydrolysis: Treatment with reagents like lithium hydroperoxide (LiOOH) or alkaline hydrogen peroxide cleaves the amide bond to yield the chiral carboxylic acid. nih.govwilliams.edu The hydroperoxide anion is a particularly effective nucleophile that selectively cleaves the exocyclic imide carbonyl. williams.edu

Reduction: Reagents such as lithium borohydride (B1222165) (LiBH₄) can be used to reduce the amide to the corresponding chiral primary alcohol. nih.gov

Conversion to other derivatives: The N-acyl group can be converted into a thioester via N-to-S acyl transfer, which can then undergo further transformations. nih.gov

After cleavage, the product must be separated from the chiral auxiliary. Standard laboratory techniques such as column chromatography, crystallization, or extraction are typically used for this purification step. du.ac.inwilliams.edu The ability to recover the auxiliary in high yield is an important consideration for the economic viability of the process on a larger scale. wikipedia.org

Diastereoselective Control Mechanisms in Auxiliary-Mediated Reactions

Chiral Catalyst-Controlled Asymmetric Synthesesoup.com

Catalytic asymmetric synthesis represents a more elegant and efficient approach, as only a substoichiometric amount of the chiral-inducing agent is required. du.ac.inslideshare.net These methods are broadly divided into metal-catalyzed and organocatalytic systems.

Transition metal catalysis is a powerful tool for asymmetric synthesis. rsc.org In this approach, a chiral ligand coordinates to a metal center, creating a chiral catalytic complex. This complex then interacts with the substrate in a way that forces the reaction to proceed through a lower energy transition state for one enantiomer over the other. mdpi.com

Key examples of metal-catalyzed asymmetric reactions include:

Asymmetric Hydrogenation: Chiral phosphine (B1218219) ligands, such as BINAP, are used in combination with metals like rhodium or ruthenium to catalyze the enantioselective hydrogenation of alkenes. acs.org For instance, the asymmetric hydrogenation of an unsaturated carboxylic acid precursor could yield a chiral saturated acid. acs.org

Asymmetric Alkylation: Chiral copper-phosphine complexes can catalyze the enantioselective Friedel-Crafts alkylation of indoles with substrates like 2-aryl-N-sulfonylaziridines. mdpi.com

Asymmetric Cross-Coupling: Nickel catalysts bearing chiral diamine ligands have been used for the enantioselective α-benzylation of 2-acyl imidazoles. mdpi.com

While specific examples detailing the metal-catalyzed synthesis of this compound are not extensively documented in the provided results, the principles are directly applicable. A hypothetical route could involve the asymmetric hydrogenation of 2-phenyl-2-propenoic acid or the asymmetric addition of a methyl group to phenylglyoxylic acid, mediated by a suitable chiral metal catalyst.

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations. scienceopen.com This field has grown rapidly, providing a complementary approach to metal catalysis. scienceopen.comrsc.org Organocatalysts often operate via distinct activation modes, such as the formation of chiral enamines or iminium ions from carbonyl compounds with chiral secondary amines like proline and its derivatives. mdpi.combeilstein-journals.org

Chiral Brønsted acids, such as phosphoric acids derived from BINOL, are another major class of organocatalysts. scienceopen.comrsc.org They can activate electrophiles through hydrogen bonding, creating a chiral environment that directs the approach of a nucleophile.

The application of organocatalysis to the synthesis of chiral building blocks is widespread. researchgate.net For instance, the l-proline-catalyzed α-aminoxylation of aldehydes is a key step in the enantioselective synthesis of various pharmaceutical agents. researchgate.net Recently, a novel iodine(III)-catalyst based on 1-naphthyllactic acid was developed for enantioselective fluorocyclization reactions, demonstrating the direct use of a lactic acid derivative within an organocatalytic system to control the formation of a tertiary stereocenter. acs.org This highlights the potential for developing bespoke organocatalysts derived from simple chiral molecules for specific transformations relevant to the synthesis of compounds like this compound.

Ligand Design and Optimization for Enhanced Stereoselectivity

The design and optimization of chiral ligands are pivotal in metal-catalyzed asymmetric synthesis to achieve high stereoselectivity. The ligand, which coordinates to a metal center, creates a chiral environment that directs the stereochemical outcome of the reaction. academie-sciences.fr The effectiveness of a ligand is often dependent on its steric and electronic properties, which can be fine-tuned to maximize the enantiomeric excess (e.e.) of the desired product. nsf.govacs.org

In the context of synthesizing molecules with defined stereochemistry, such as in the ring-opening polymerization of lactide to produce polylactic acid (PLA), ligand design is crucial for controlling the polymer's tacticity. researchgate.net While not directly the synthesis of this compound, the principles of ligand design for stereocontrol in lactide polymerization are highly relevant. For instance, salen-Al catalysts with chiral ligands like N,N'-bis(salicylidene)-1,1'-binaphthyl-2,2'-diamine (SalBinam) have demonstrated excellent stereoselectivity. nsf.gov Optimization of these ligands, through the introduction of various substituents, has been shown to significantly impact regioselectivity and stereoselectivity. nsf.gov

A systematic approach to ligand optimization often involves creating a library of ligands with varied steric and electronic features to screen for the most effective one for a specific transformation. acs.orgscirp.org This strategy avoids the need for a large library of pre-formed chiral catalysts and allows for rational modifications to influence the stereochemical outcome. acs.org The concept of "privileged structures," which are ligand scaffolds that consistently provide high stereoselectivity across a range of reactions and metals, serves as a valuable starting point for ligand design. academie-sciences.fr

Table 1: Examples of Ligand Substituent Effects on Stereoselectivity

| Catalyst System | Ligand Substituent | Product Stereoselectivity (e.g., e.e. or Tacticity) | Reference |

| Salen-Al | Ortho-Br | High regioselectivity | nsf.gov |

| Salen-Al | Ortho-H, Me, Cl, Ph | Lower regioselectivity than Br | nsf.gov |

| Iron-based | MePh2SiOH (silanol additive) | Most heterotactic PLA | acs.org |

This table is illustrative and based on principles of ligand design for stereocontrol in related reactions.

Substrate-Controlled Asymmetric Syntheses

Substrate-controlled asymmetric synthesis relies on the presence of a pre-existing stereogenic center within the substrate molecule to direct the formation of a new chiral center. du.ac.inslideshare.netstudfile.net This intramolecular transfer of chirality is a foundational strategy in asymmetric synthesis. academie-sciences.fr

Intramolecular Transfer of Chirality

The intramolecular transfer of chirality is a well-established method where a chiral element already present in the substrate dictates the stereochemistry of a newly forming stereocenter. academie-sciences.fracademie-sciences.fr A classic and highly studied example of this approach is Prelog's atrolactic acid synthesis. academie-sciences.fracademie-sciences.fr In this method, a chiral auxiliary is attached to an achiral substrate, and this auxiliary then directs the stereochemical course of the reaction. academie-sciences.fr After the new chiral center is formed, the auxiliary is removed, yielding the desired chiral product. du.ac.in

This strategy is particularly effective because it transforms the challenge of controlling intermolecular interactions into a more predictable intramolecular process. The efficiency of the chirality transfer depends on the conformational rigidity of the transition state, where the pre-existing chiral center and the reacting center are in close proximity. du.ac.in

Stereocontrol via Pre-existing Stereogenic Centers

In reactions where a new stereogenic center is created in a molecule that already possesses one or more stereogenic centers, the outcome is a mixture of diastereomers. du.ac.in The inherent chirality of the starting material influences the energy of the diastereomeric transition states, leading to the preferential formation of one diastereomer over the other. slideshare.net

For instance, the use of chiral α- and β-hydroxy acids, such as (S)-lactic acid, as chiral tethers in intramolecular photocycloadditions demonstrates effective stereocontrol. acs.org The chiral tether directs the approach of the reacting moieties, resulting in high diastereoselectivity in the formation of the cyclobutane (B1203170) ring. acs.org Similarly, in acyclic systems, the 1,2- and 1,3-induction models (e.g., Cram's rule, Felkin-Anh model) provide a rational basis for predicting the stereochemical outcome based on the existing stereocenter adjacent to the reacting carbonyl group. The configuration of the product is critically dependent on the conformation of the molecule in the transition state. du.ac.in

Dynamic Kinetic Resolution and Kinetic Resolution Strategies

Kinetic resolution is a widely used method for separating a racemic mixture into its constituent enantiomers. This process relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, where one enantiomer reacts faster than the other. academie-sciences.fr

Enzyme-Catalyzed Kinetic Resolution

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic alcohols and their derivatives due to their high enantioselectivity. harvard.eduunipd.it In a typical enzymatic kinetic resolution of a racemic alcohol, one enantiomer is selectively acylated, leaving the unreacted, slower-reacting enantiomer in high enantiomeric excess. unipd.it A significant drawback of conventional kinetic resolution is that the maximum theoretical yield for a single enantiomer is limited to 50%. academie-sciences.frscielo.br

Acylase I, for example, is an enzyme that demonstrates nearly absolute enantioselectivity for the hydrolysis of N-acyl L-α-amino acids, making it a valuable tool for resolving a wide array of unnatural amino acids. harvard.edu While not directly atrolactic acid, the principles are applicable to the resolution of α-hydroxy acids. The enzymatic resolution of tropic acid, a structurally related α-hydroxy acid, has been successfully achieved using lipase-catalyzed hydrolysis and transesterification, yielding both enantiomers in high enantiomeric excess. researchgate.net

Table 2: Enzyme-Catalyzed Kinetic Resolution Examples

| Substrate | Enzyme | Reaction Type | Product(s) & Enantiomeric Excess (e.e.) | Reference |

| Racemic Tropic Acid Butyl Ester | CAL-B | Hydrolysis | (R)-Tropic acid (90% ee), (S)-Tropic acid butyl ester (99% ee) | researchgate.net |

| Racemic Tropic Acid Lactone | CAL-B | Reaction with butanol | (S)-Tropic acid lactone (>98% ee), (R)-Tropic acid ester (>98% ee) | researchgate.net |

| Racemic 1-Phenylethanol | CALB Lipase (B570770) | Acylation | (R)-1-Phenylethyl acetate (B1210297), (S)-1-phenylethanol | scielo.br |

Chemoenzymatic Approaches for Enhanced Enantiomeric Excess

To overcome the 50% yield limitation of kinetic resolution, dynamic kinetic resolution (DKR) is employed. DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. academie-sciences.frscielo.br This racemization allows the entire racemic starting material to be converted into a single enantiomer of the product, theoretically achieving a 100% yield. scielo.br

Chemoenzymatic DKR typically involves a lipase for the enantioselective acylation and a metal-based catalyst for the racemization of the unreacted alcohol. scilit.comnih.govresearchgate.net For example, the DKR of secondary alcohols can be achieved using a lipase in conjunction with a ruthenium catalyst that facilitates the racemization of the alcohol. nih.govresearchgate.net This synergistic approach has been successfully applied to synthesize a variety of chiral acetates in excellent yields and enantioselectivities. scilit.comnih.gov The racemization often proceeds through a reversible oxidation-reduction process, where the alcohol is transiently converted to a configurationally labile ketone. scilit.com The compatibility of the enzyme and the racemization catalyst is crucial for the efficiency of the DKR process. researchgate.net

Modern Innovations in Asymmetric Synthesis Applicable to this compound

Recent decades have seen a significant shift away from classical resolution methods towards more sophisticated and efficient asymmetric catalytic strategies. For a molecule like this compound, which possesses a chiral quaternary carbon center, these modern innovations are crucial for achieving high enantioselectivity and yield. The focus has increasingly been on developing processes that are not only stereoselective but also align with principles of process intensification and sustainability.

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering substantial advantages over traditional batch processing. chiralpedia.com In a continuous flow setup, reagents are pumped through a network of tubes or channels, where the reaction occurs. This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction efficiency, higher yields, and enhanced safety, particularly for highly exothermic or hazardous reactions. nih.gov

For the asymmetric synthesis of α-hydroxy acids like this compound, continuous flow reactors can be designed as packed-bed systems. These reactors often contain immobilized chiral catalysts, which can be either organometallic complexes, metal-free organocatalysts, or enzymes. nih.gov The use of supported catalysts is particularly advantageous as it simplifies product purification and allows for catalyst recycling, a key aspect of sustainable chemistry. unife.it

Several asymmetric reactions pertinent to the synthesis of this compound precursors can be adapted to flow conditions:

Enzymatic Kinetic Resolution: A chemoenzymatic approach has been successfully applied to the synthesis of optically active mandelic acid, a close structural analog of atrolactic acid. This process involved a lipase-mediated kinetic resolution of a cyanohydrin precursor in a continuous-flow reactor, achieving high enantiomeric excesses for both enantiomers. mims.com Such a strategy could be adapted for atrolactic acid precursors, leveraging the high stereoselectivity of enzymes under the controlled conditions of a flow system.

Organocatalysis in Flow: Chiral organocatalysts, such as proline derivatives or cinchona alkaloids, can be immobilized on a solid support and used in packed-bed reactors. mt.com For instance, the continuous-flow enantioselective α-aminoxylation of aldehydes, which produces α-hydroxycarbonyl moieties, demonstrates the potential of this approach. nih.gov A similar strategy could be envisioned for the asymmetric functionalization of pyruvic acid derivatives to generate the chiral center of this compound. The use of a quinidine-based organocatalyst in the synthesis of (S)-warfarin via a Michael addition highlights the successful application of homogeneous catalysis in flow for producing chiral molecules. nih.gov

Photoredox Catalysis in Flow: Light-driven reactions are particularly well-suited for continuous flow microreactors, which ensure uniform irradiation and efficient heat dissipation. Recent advancements in photoredox/nickel dual catalysis have enabled the enantioselective acylation of α-hydroxy acids. nih.gov A coiled-tube continuous-flow photoreactor was shown to significantly reduce reaction times compared to batch processing. nih.gov This type of methodology, which utilizes α-hydroxy acids as radical precursors, could be a promising route for synthesizing derivatives of this compound. nih.govchemrxiv.org

Table 1: Comparison of Batch vs. Continuous Flow Asymmetric Synthesis

| Feature | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat & Mass Transfer | Often inefficient, leading to temperature/concentration gradients. | Superior heat and mass transfer due to high surface-area-to-volume ratio. exportersindia.com |

| Safety | Handling large volumes of hazardous materials poses significant risks. | Smaller reactor volumes enhance safety; better control over exothermic reactions. nih.gov |

| Scalability | Scaling up can be complex and may require re-optimization ("scale-up issues"). | Easily scalable by extending operational time or running parallel reactors ("scaling out"). chiralpedia.com |

| Process Control | Less precise control over reaction parameters. | Precise, automated control over temperature, pressure, flow rate, and residence time. frontiersin.org |

| Catalyst Handling | Recovery and recycling of homogeneous catalysts can be difficult and costly. | Facilitates the use of immobilized/heterogeneous catalysts for easy separation and reuse. nih.gov |

| Productivity | Can have lower space-time yields. | Often results in higher productivity and space-time yields. exportersindia.com |

The twelve principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. chiralpedia.com In the context of synthesizing this compound, these principles guide the development of more sustainable and efficient methodologies. iosrjournals.org

Key green chemistry strategies applicable to this synthesis include:

Catalysis over Stoichiometric Reagents: The use of catalytic amounts of a chiral substance (e.g., organocatalysts, transition metal complexes, or enzymes) is inherently greener than using stoichiometric chiral auxiliaries, which generate large amounts of waste. mt.comiosrjournals.org Asymmetric hydrogenation, for example, is a highly atom-economical reaction that can generate chiral products with high efficiency. bohrium.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. chiralpedia.com Reactions like asymmetric hydrogenation or certain cycloadditions have high atom economy, whereas classical methods like the Wittig reaction or resolutions have poor atom economy.

Use of Safer Solvents and Auxiliaries: A major focus of green chemistry is to minimize or eliminate the use of hazardous solvents like chlorinated hydrocarbons. fishersci.be Research into using water, supercritical fluids, or bio-based solvents in asymmetric catalysis is ongoing. fishersci.be

Design for Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy requirements. Continuous flow reactors can improve energy efficiency through better heat transfer. nih.gov Biocatalytic processes often run under mild conditions, making them an energy-efficient choice. frontiersin.org

Use of Renewable Feedstocks: While the direct synthesis of this compound from renewable feedstocks is a long-term goal, using catalysts and reagents derived from renewable sources (e.g., cinchona alkaloids, amino acids, or sugars) is a step in this direction. nih.gov α-Hydroxy acids themselves, like lactic acid, can be derived from the fermentation of biomass. nih.gov

By integrating these principles, the synthesis of this compound can be made more sustainable, reducing its environmental footprint while maintaining high levels of chemical efficiency and enantiomeric purity.

Table 2: The Twelve Principles of Green Chemistry

| No. | Principle | Description |

|---|---|---|

| 1 | Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. wikidata.org |

| 2 | Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. chiralpedia.com |

| 3 | Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity. wikidata.org |

| 4 | Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. wikidata.org |

| 5 | Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. fishersci.be |

| 6 | Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. iosrjournals.org |

| 7 | Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. iosrjournals.org |

| 8 | Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible. wikidata.org |

| 9 | Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. mt.com |

| 10 | Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. wikidata.org |

| 11 | Real-time analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. |

| 12 | Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. |

Enzymatic and Biocatalytic Production of S Atrolactic Acid

Enzyme Discovery and Engineering for (S)-Atrolactic Acid Bioproduction

The core of biocatalytic production lies in the identification and optimization of suitable enzymes. Nitrilases have emerged as key enzymes for the synthesis of α-hydroxy carboxylic acids like atrolactic acid.

Nitrilase-Catalyzed Hydrolysis of Cyanohydrins

Nitrilases (E.C. 3.5.5.1) are enzymes that catalyze the direct hydrolysis of nitrile compounds to the corresponding carboxylic acids and ammonia. researchgate.netnih.gov This one-step conversion is advantageous over the two-step nitrile hydratase/amidase pathway. researchgate.net The synthesis of this compound via this method starts from acetophenone (B1666503), which is converted to its corresponding cyanohydrin, atrolactonitrile (2-hydroxy-2-phenylpropionitrile). A nitrilase then stereoselectively hydrolyzes the nitrile group of the cyanohydrin to a carboxylic acid.

Research has shown that nitrilases from various sources can be employed for this transformation. For instance, the nitrilase from Pseudomonas fluorescens EBC191 has been shown to convert acetophenone cyanohydrin to atrolactic acid and atrolactamide. nih.gov While the wild-type enzyme preferentially formed the (R)-acid, this demonstrates the potential of nitrilases to act on sterically demanding substrates like atrolactonitrile. nih.gov A bienzymatic cascade, combining an (S)-oxynitrilase with a nitrilase in a single whole-cell catalyst, has been proposed as a promising "one-pot" synthesis method for producing optically active 2-hydroxycarboxylic acids from ketones. nih.gov

The general reaction mechanism involves the enzyme's catalytic triad (B1167595) (often cysteine-lysine-glutamate) attacking the nitrile carbon. acsgcipr.org This is followed by the addition of water molecules to yield the carboxylic acid and ammonia. researchgate.netacsgcipr.org

Directed Evolution and Rational Design of Biocatalysts

To enhance the efficiency, selectivity, and stability of enzymes for industrial applications, protein engineering techniques such as directed evolution and rational design are employed. illinois.eduresearchgate.net These methods aim to create tailor-made biocatalysts with improved properties. researchgate.netscispace.com

Directed evolution mimics the process of natural selection in the laboratory. It involves generating a large library of enzyme variants through random mutagenesis and/or in vitro recombination, followed by high-throughput screening or selection to identify mutants with the desired improvements. scispace.comnobelprize.orgresearchgate.net This iterative process can significantly enhance an enzyme's properties without a deep understanding of its structure-function relationship. nobelprize.org For example, directed evolution has been successfully used to improve the enantioselectivity of enzymes for the production of chiral compounds. mpg.de

Rational design , on the other hand, relies on a detailed knowledge of the enzyme's three-dimensional structure and catalytic mechanism. mdpi.comfrontiersin.org Specific amino acid residues in the active site or other key regions are targeted for modification via site-directed mutagenesis to achieve a predicted change in function. researchgate.netfrontiersin.org For the production of this compound, a nitrilase's active site could be rationally redesigned to better accommodate the (S)-enantiomer of atrolactonitrile and enhance the catalytic rate for its conversion. nih.gov For instance, homology modeling of the nitrilase from P. fluorescens EBC191 suggested that mutating residue Tyr54, which causes steric hindrance, could improve the conversion of sterically demanding substrates. nih.gov Subsequent experiments with mutated enzyme variants did indeed identify catalysts with increased relative activities for the conversion of acetophenone cyanohydrin. nih.gov

These two approaches can also be combined in a semi-rational design strategy, where mutations are focused on "hot spots" known to be important for catalysis or substrate binding. rsc.org

Enzyme Immobilization Techniques for Process Optimization

For large-scale industrial processes, the stability and reusability of the biocatalyst are crucial economic factors. Enzyme immobilization addresses these challenges by confining the enzyme to a solid support material. mdpi.comnih.gov This technique can enhance enzyme stability against changes in temperature and pH, prevent enzyme aggregation, and simplify the separation of the catalyst from the product, allowing for continuous operation and catalyst recycling. mdpi.commdpi.com

Common methods for enzyme immobilization include:

Adsorption: Based on non-covalent interactions between the enzyme and the support. nih.gov

Covalent Attachment: Forms strong, stable bonds between the enzyme and the support. nih.gov

Entrapment: Physically enclosing the enzyme within a porous matrix, such as a polymer gel or silica (B1680970) particles. nih.gov

Cross-linking: Creating insoluble aggregates by linking enzyme molecules together.

Materials like mesoporous silicates, polylactic acid, and various polymers have been investigated as supports for enzyme immobilization. nih.gov For example, nitrilase from Acidovorax facilis (NitA) was encapsulated in ethyleneamine-mediated biosilica, which showed high immobilization efficiency and enhanced thermal stability. sci-hub.se The encapsulated nitrilase retained over 94% of its initial activity after 16 reaction cycles, demonstrating the effectiveness of immobilization for process optimization. sci-hub.se Another approach involves using 3D-printed scaffolds made from materials like carbon fiber reinforced polylactic acid (C-PLA) for enzyme immobilization, offering flexibility in reactor design. acs.org

Microbial Fermentation Strategies for this compound

An alternative to using isolated enzymes is to employ whole microbial cells in a fermentation process. This approach can be more cost-effective as it bypasses the need for enzyme purification. Lactic acid bacteria (LAB) are a prominent group of microorganisms used for the production of lactic acid and its derivatives. nih.gov

Selection and Engineering of Lactic Acid Bacteria (LAB) Strains

Lactic acid bacteria are Gram-positive microorganisms known for their ability to produce lactic acid as a major metabolic end-product of carbohydrate fermentation. wikipedia.org Genera such as Lactobacillus, Lactococcus, and Pediococcus are commonly used in industrial fermentations. nih.gov The selection of a suitable LAB strain is critical and depends on factors like high acid tolerance, yield, and productivity. nih.govresearchgate.net

For the production of a specific stereoisomer like this compound, which is not a natural metabolite for most LAB, metabolic engineering is required. This involves genetically modifying the host strain to introduce the necessary biosynthetic pathway. Strategies include:

Heterologous Gene Expression: Introducing genes encoding enzymes like an (S)-selective nitrilase or a lactate (B86563) dehydrogenase with the desired substrate specificity. nih.gov

Pathway Deletion: Knocking out genes of competing pathways to redirect the carbon flux towards the target product. For instance, deleting genes involved in ethanol (B145695) production can increase the yield of lactic acid. nih.gov

Adaptive Laboratory Evolution: Gradually exposing the microbial population to selective pressures (e.g., high substrate concentration or low pH) to evolve strains with improved tolerance and productivity. nih.govnih.gov

While much of the research on engineering LAB has focused on L-lactic acid from sugars, the principles are applicable to producing other chiral acids. nih.govmicrobialcell.com For example, acid-tolerant yeast like Pichia kudriavzevii has been successfully engineered to produce high titers of L-lactic acid by knocking out the pyruvate (B1213749) decarboxylase gene and introducing a lactate dehydrogenase gene. acs.org

Optimization of Fermentation Parameters (e.g., pH, Temperature, Substrate)

The efficiency of microbial fermentation is highly dependent on various process parameters. Optimizing these conditions is crucial for maximizing product yield and productivity. researchgate.net Key parameters include pH, temperature, substrate concentration, and nutrient availability. nih.govesf.edu

pH: The pH of the fermentation medium affects enzyme activity and cell viability. For LAB, the optimal pH for growth and lactic acid production is typically in the range of 5.0 to 6.5. researchgate.net Maintaining the pH within the optimal range, often through the addition of neutralizing agents, is essential as the accumulation of lactic acid can inhibit microbial growth. mdpi.com

Temperature: Each microbial strain has an optimal temperature for growth and metabolic activity. For most Lactobacillus species, this temperature is between 30°C and 45°C. nih.govresearchgate.net For instance, a study optimizing lactic acid production from whey by a Lactobacillus sp. found the optimal temperature to be 37°C. researchgate.net

Substrate and Nutrients: The choice of carbon source (substrate) and the presence of essential nutrients like nitrogen sources (e.g., yeast extract), vitamins, and minerals significantly impact fermentation performance. nih.govesf.edu Optimization studies often use response surface methodology (RSM) to systematically evaluate the effects of multiple parameters and identify the optimal conditions. esf.edumdpi.com For example, optimization of fermentation conditions for a Lactobacillus delbruckii strain using paneer whey as a substrate identified an optimal pH of 5.50 and a temperature of 36.53°C. In another study with Lactobacillus pentosus, the optimal conditions were found to be a pH of 5.94 and a temperature of 35.13°C. esf.edu

The table below summarizes findings from various studies on the optimization of fermentation parameters for lactic acid production by different microorganisms, which provides a basis for optimizing this compound production.

| Microorganism | Substrate | Optimal pH | Optimal Temperature (°C) | Reference |

| Lactobacillus sp. | Whey | 6.5 | 37 | researchgate.net |

| Lactobacillus delbruckii | Paneer Whey | 5.50 | 36.53 | |

| Lactobacillus pentosus | Fructose | 5.94 | 35.13 | esf.edu |

| L. plantarum, L. acidophilus, L. casei, L. paracasei | Grape Juice | - | 41.2 | nih.gov |

| Lactobacillus rhamnosus CRL 981 | Soybean Paste | - | 37 | researchgate.net |

Metabolic Engineering of Microorganisms for Enhanced Production and Stereoselectivity

Metabolic engineering is a pivotal tool for optimizing microbial strains to serve as efficient "chemical factories" for producing valuable compounds like this compound. frontiersin.orgebsco.com This involves the targeted modification of an organism's genetic and regulatory networks to enhance product yield, titer, and stereoselectivity, while redirecting metabolic flux away from competing pathways. frontiersin.orgnih.gov Escherichia coli is a commonly used host organism for this purpose due to its well-understood genetics and rapid growth. ebsco.com

Strategies for enhancing the production of aromatic lactic acids, such as phenyllactic acid (a close structural analog to atrolactic acid), in engineered E. coli provide a blueprint for this compound production. frontiersin.org Key approaches include:

Pathway Introduction and Enhancement : A biosynthetic pathway for the target molecule is introduced into the host. For instance, to produce phenyllactic acid, a phenylpyruvate reductase is introduced to convert the precursor phenylpyruvate. frontiersin.org To boost production, the expression of crucial rate-limiting enzymes in the precursor supply pathway is increased. Overexpressing feedback-resistant versions of enzymes like DAHP synthase (aroG fbr) and chorismate mutase/prephenate dehydratase (pheA fbr) can significantly increase the metabolic flux towards the desired aromatic precursor. frontiersin.org

Blocking Competing Pathways : To channel metabolic resources efficiently, genes for competing pathways are knocked out. For example, weakening the tryptophan synthesis pathway by deleting the trpE gene can redirect the metabolic flux towards phenylalanine and its derivatives. frontiersin.org Similarly, for general lactic acid production, deleting genes responsible for byproducts like acetate (B1210297) (ackA), ethanol (adhE), and succinate (B1194679) (ppc) in E. coli has been shown to improve the yield of the desired product. researchgate.netnih.gov

Improving Precursor Supply : Modifications to the central metabolic pathways can increase the availability of essential precursors. For this compound, which derives from the aromatic amino acid pathway, key precursors are phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P). Enhancing the glucose transport system and modifying central metabolism can bolster the supply of these molecules. frontiersin.org

Controlling Stereoselectivity : Achieving high optical purity is critical. This is accomplished by selecting and expressing enzymes with high stereoselectivity. For the production of chiral 3-hydroxybutyrate, for example, two different enantioselective 3-hydroxybutyrate-CoA dehydrogenases were used: the (R)-selective PhaB and the (S)-selective Hbd, allowing for the controlled synthesis of either stereoisomer. asm.org A similar strategy, employing an (S)-specific dehydrogenase or reductase, is essential for the high-purity production of this compound.

**Table 1: Metabolic Engineering Strategies for Enhanced Aromatic Lactic Acid Production in *E. coli***

| Genetic Modification | Target Gene(s) | Purpose | Expected Outcome for this compound | Reference |

|---|---|---|---|---|

| Pathway Enhancement | aroG fbr, pheA fbr |

Overexpress feedback-resistant enzymes to increase precursor supply. | Increased metabolic flux towards the aromatic precursor of atrolactic acid. | frontiersin.org |

| Pathway Introduction | Phenylpyruvate reductase | Introduce the final enzymatic step to convert precursor to product. | Conversion of acetophenone-equivalent precursor to atrolactic acid. | frontiersin.org |

| Blocking Byproducts | ackA, ppc, adhE |

Knock out genes for acetate, succinate, and ethanol production. | Reduced formation of competing fermentation byproducts, increasing carbon flux to product. | researchgate.netnih.gov |

| Redirecting Flux | trpE |

Weaken the competing tryptophan synthesis pathway. | Increased availability of the chorismate precursor for the atrolactic acid pathway. | frontiersin.org |

| Stereocontrol | (S)-specific dehydrogenase | Express an enzyme that selectively produces the (S)-enantiomer. | High stereoselectivity and optical purity of the final this compound product. | asm.org |

Reaction Cascade and Multi-Enzyme Systems

Multi-enzyme cascade reactions, which combine several catalytic steps in a single pot, are a powerful strategy for synthesizing complex molecules like this compound. researchgate.net These systems mimic the efficiency of natural metabolic pathways and offer several advantages over traditional multi-step synthesis, including reduced processing time, minimized waste, and the ability to shift unfavorable reaction equilibria. researchgate.netresearchgate.net

Bienzymatic (two-enzyme) systems can create synergistic effects where the combined efficiency is greater than the sum of the individual reactions. A key example relevant to this compound production is the coupling of a highly (S)-selective oxynitrilase with a nitrilase. researchgate.net

In this cascade:

Step 1 (Oxynitrilase) : An (S)-selective oxynitrilase catalyzes the addition of cyanide to a ketone (e.g., acetophenone), forming an (S)-cyanohydrin. This reaction is often reversible.

Step 2 (Nitrilase) : A nitrilase enzyme immediately converts the cyanohydrin intermediate into the corresponding α-hydroxy acid, this compound.

Multi-enzyme cascades can be implemented using two main approaches: in vitro systems with isolated enzymes and in vivo systems using whole, often engineered, microbial cells. acs.org

In Vitro Systems : These systems utilize purified or partially purified enzymes in a cell-free environment. acs.org

Advantages : The primary benefit is the absence of a cell membrane, which eliminates transport limitations for substrates and products. It also prevents side reactions from the cell's native metabolism, simplifying downstream purification and leading to higher product purity. nih.gov Reaction conditions like pH, temperature, and substrate concentration can be precisely controlled to maximize enzyme activity and stability. jiangnan.edu.cn

Disadvantages : A major drawback is the potential need for expensive cofactors (like NADH or NADPH), which must be supplied and regenerated using a secondary enzyme system. acs.orgmdpi.com The enzymes themselves can be costly to purify and may have limited stability under operational conditions. nih.gov

In Vivo Systems : These systems use whole microbial cells, typically genetically engineered, to co-express all the enzymes required for the cascade. acs.org

Advantages : The host cell's metabolism provides a continuous supply and regeneration of necessary cofactors, eliminating the need for external addition. acs.org The cellular environment can protect the enzymes from degradation, potentially increasing their operational stability. This approach integrates enzyme production and catalysis into a single process.

Disadvantages : The cell membrane can pose a transport barrier for substrates and products. The desired product may be toxic to the host cell, limiting the achievable titer. microbialcell.com The cell's own metabolic network can divert intermediates into competing pathways or produce undesired byproducts, complicating purification. nih.gov

The choice between an in vitro and in vivo system depends on factors like the complexity of the reaction, the stability of the enzymes, the need for cofactor regeneration, and potential product toxicity. researchgate.netacs.org

Synergistic Effects in Bienzymatic Reactions

Sustainable Bioproduction Processes

A major goal of modern biotechnology is to replace petroleum-based feedstocks with renewable resources. frontiersin.orgupv.es Lignocellulosic biomass, which includes agricultural residues (e.g., corn stover, rice straw), forestry waste, and dedicated energy crops, is an abundant and non-food-competing source of fermentable sugars. nih.govmdpi.com These materials are primarily composed of cellulose (B213188), hemicellulose, and lignin. nih.gov

The process of using this biomass typically involves:

Pretreatment : Breaking down the rigid structure of lignocellulose to make the cellulose and hemicellulose accessible to enzymes. mdpi.com

Hydrolysis : Using enzymes to break down cellulose and hemicellulose into simple sugars like glucose and xylose. ieabioenergy.com

Fermentation : Using engineered microorganisms to convert these sugars into valuable chemicals like this compound. mdpi.comresearchgate.net

Other sustainable feedstocks include agro-industrial wastes such as molasses and whey, which are rich in sugars and can be used as low-cost substrates for fermentation. upv.esmdpi.com The ability to use these diverse and inexpensive raw materials significantly improves the economic viability and environmental footprint of the bioproduction process. upv.esmdpi.com

Achieving industrial-scale production of this compound requires overcoming several key challenges to ensure high titer (product concentration), yield, and purity. mdpi.com

Product Inhibition and Toxicity : High concentrations of organic acids like atrolactic acid can be toxic to microbial cells. microbialcell.commdpi.com The accumulation of the product can lower the pH of the fermentation broth and inhibit cell growth and enzyme activity, thereby limiting the final titer. microbialcell.comnih.gov

Solutions : One approach is to engineer more robust and acid-tolerant microbial strains through metabolic engineering or adaptive evolution. nih.govmdpi.com Another strategy is to use fed-batch fermentation, where the substrate is fed incrementally to maintain optimal conditions and avoid high concentrations of inhibitory substances. nih.gov In-situ product removal, using techniques like membrane separation, can also be employed to continuously extract the product from the fermenter, preventing its accumulation to toxic levels. mdpi.com

Low Optical Purity : Contamination with the undesired (R)-enantiomer reduces the quality and value of the product. This can occur if the native metabolism of the host produces both enantiomers or if the biocatalysts used lack perfect stereoselectivity. mdpi.com

Solutions : This is addressed by engineering the production host. Deleting genes for endogenous enzymes that might produce the (R)-isomer and introducing highly stereoselective enzymes for the (S)-pathway are critical steps. asm.org For example, E. coli has been successfully engineered to produce optically pure D- or L-lactic acid by deleting its native lactate dehydrogenase genes and introducing a gene for the desired stereospecific enzyme. frontiersin.org

Costly Feedstocks and Downstream Processing : The use of pure, refined sugars as feedstock can be expensive. mdpi.com Furthermore, the presence of byproducts and residual nutrients in the fermentation broth makes the purification of high-purity this compound complex and costly. mdpi.com

Solutions : Utilizing low-cost renewable feedstocks like lignocellulosic biomass is a key solution to reduce substrate costs. mdpi.com To simplify purification, metabolic engineering can be used to create strains that produce fewer byproducts. researchgate.net Using neutralizers like calcium carbonate during fermentation helps control pH but generates large amounts of gypsum waste. mdpi.comnih.gov Developing acid-tolerant strains that can produce the acid at a low pH can minimize the need for neutralizers and simplify downstream recovery. microbialcell.commdpi.com

Advanced Derivatization and Analytical Techniques for S Atrolactic Acid Research

Chromatographic Techniques for Enantiomeric Purity Assessment

Chromatography stands as the premier methodology for separating and quantifying the enantiomers of chiral compounds like atrolactic acid. mdpi.com Techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC) are routinely employed, each offering distinct advantages for enantiomeric purity assessment. mdpi.com

Gas chromatography is a powerful tool for analyzing volatile and thermally stable compounds. au.dk However, polar molecules like atrolactic acid, which contain carboxylic acid and hydroxyl functional groups, are non-volatile and require a chemical modification step known as derivatization prior to GC analysis. nih.gov Derivatization converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives, improving chromatographic behavior and detection. nih.govgcms.cz The primary derivatization strategies for compounds like atrolactic acid are silylation, acylation, and alkylation. registech.com

Silylation is the most prevalent derivatization technique for GC analysis. It involves the replacement of an active hydrogen in hydroxyl and carboxylic acid groups with an alkylsilyl group, typically a trimethylsilyl (B98337) (TMS) group. nih.gov The resulting TMS derivatives are significantly more volatile and thermally stable than the parent compound. mdpi.com

Common silylation reagents are highly sensitive to moisture, necessitating anhydrous conditions for the reaction. nih.gov The derivatization is often performed by dissolving the dry sample in a suitable solvent (e.g., pyridine, acetonitrile) and adding the silylation reagent, sometimes with a catalyst, followed by heating to ensure the reaction goes to completion. tcichemicals.comresearchgate.net

Table 1: Common Silylation Reagents for GC Derivatization

| Reagent Name | Abbreviation | Target Functional Groups | Notes |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH2, -SH | A powerful silylating agent, often used with a catalyst like TMCS. nih.govmdpi.com |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -COOH, -NH2, -SH | Considered one of the most common and effective silylation reagents for creating volatile derivatives. mdc-berlin.de |

| Trimethylchlorosilane | TMCS | -OH, -COOH | Often used as a catalyst in combination with other silylating agents like BSTFA or BSA to increase their reactivity. mdpi.comtcichemicals.com |

| N,O-Bis(trimethylsilyl)acetamide | BSA | -OH, -COOH, -NH2 | A highly reactive reagent suitable for a wide range of polar compounds. tcichemicals.com |

This table is generated based on information from sources nih.govmdpi.comtcichemicals.commdc-berlin.de.

Acylation is another effective derivatization strategy that reduces the polarity of compounds containing hydroxyl, thiol, and amino groups. This reaction introduces an acyl group, typically by reacting the analyte with an acid anhydride (B1165640) or an acyl chloride. gcms.cz Perfluoroacyl derivatives are particularly useful as they are highly volatile and enhance detectability when using an electron capture detector (ECD). gcms.cz Acylation reagents can target highly polar, multifunctional compounds and are advantageous for introducing electron-capturing groups.

Table 2: Common Acylation Reagents for GC Derivatization

| Reagent Name | Abbreviation | Derivative Formed | Target Functional Groups |

|---|---|---|---|

| Acetic Anhydride | - | Acetate (B1210297) | Primary and secondary amines, alcohols. gcms.cz |

| Trifluoroacetic Anhydride | TFAA | Trifluoroacetyl | Alcohols, amines, and phenols. gcms.cz |

| Pentafluoropropionic Anhydride | PFPA | Pentafluoropropionyl | Alcohols, amines, phenols. |

| Heptafluorobutyric Anhydride | HFBA | Heptafluorobutyryl | Alcohols, amines, phenols. |

This table is generated based on information from sources gcms.cz.

Alkylation modifies compounds by replacing active hydrogens in carboxylic acids, phenols, and other acidic groups with an alkyl group, thereby reducing their polarity. The most common form of alkylation is esterification, which converts carboxylic acids into esters. gcms.cz This can be achieved by reacting the acid with an alcohol in the presence of a catalyst. Reagents like diazomethane (B1218177) or trimethyloxonium (B1219515) salts can also be used for direct esterification. researchgate.net For complex molecules with multiple functional groups, such as amino acids, a two-step derivatization involving both alkylation (for the carboxyl group) and acylation (for the amino group) is frequently employed. The methyl chloroformate (MCF) alkylation reaction is another method used to convert organic acids into volatile esters for GC-MS analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantiomeric separation of chiral compounds, including atrolactic acid. mdpi.com Unlike GC, HPLC analysis of atrolactic acid can often be performed directly without derivatization. sigmaaldrich.com The separation is achieved using a chiral stationary phase (CSP) or a chiral mobile phase additive.

Several HPLC methods have been successfully developed for the enantioseparation of atrolactic acid. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, have proven effective. sigmaaldrich.comsigmaaldrich.com For instance, the enantiomers of atrolactic acid can be resolved on an Astec® CHIROBIOTIC® TAG column. sigmaaldrich.com Another approach involves using chiral mobile phase additives, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), with a standard reversed-phase C18 column. researchgate.net The interaction between the enantiomers and the chiral selector (either the CSP or the mobile phase additive) differs, leading to different retention times and, consequently, separation. researchgate.netchrom-china.com

Table 3: Example of HPLC Conditions for Atrolactic Acid Enantiomer Separation

| Parameter | Condition |

|---|---|

| Column | Astec® CHIROBIOTIC® TAG, 25 cm x 4.6 mm I.D., 5 μm particles |

| Mobile Phase | 0.1 wt% ammonium (B1175870) acetate in methanol (B129727) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detector | UV, 230 nm |

This table is generated based on information from source sigmaaldrich.com.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering benefits such as higher efficiency, shorter analysis times, and reduced consumption of organic solvents. nih.govselvita.com The technique primarily uses supercritical carbon dioxide (CO2) as the mobile phase, which is non-toxic and environmentally benign. selvita.comchromatographyonline.com

For the separation of polar or ionic compounds, a polar organic solvent, known as a modifier (e.g., methanol), is typically added to the CO2. chromatographyonline.comtandfonline.com Chiral separations in SFC are most often performed using the same chiral stationary phases (CSPs) that are successful in HPLC, with polysaccharide-based CSPs being widely used. nih.govchromatographyonline.com For acidic analytes like atrolactic acid, the inherent acidic character of the CO2/methanol mobile phase can sometimes eliminate the need for acidic additives that are often required in HPLC. chromatographyonline.comfagg.be The separation is optimized by adjusting parameters such as the modifier percentage, back pressure, and temperature to control the mobile phase density and elution strength. fagg.be While specific applications for atrolactic acid are not as widely documented as for HPLC, the successful separation of other chiral organic and hydroxy acids by SFC indicates its strong potential for this purpose. mdpi.comnih.gov

Table 4: List of Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| (S)-Atrolactic acid | 69917 |

| Acetic Anhydride | 7918 |

| Acetonitrile | 6342 |

| Acetyl chloride | 7904 |

| Ammonium acetate | 517165 |

| Atrolactic acid | 75357 |

| Carbon dioxide | 280 |

| Diazomethane | 6327 |

| Heptafluorobutyric anhydride | 69604 |

| Lactic acid | 612 |

| L-Menthol | 16666 |

| Methanol | 887 |

| Methyl chloroformate | 8421 |

| N,O-Bis(trimethylsilyl)acetamide | 16041 |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | 20880 |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | 39076 |

| N-Methyl-bis(trifluoroacetamide) | 67885 |

| N-Trimethylsilylimidazole | 2724490 |

| Pentafluoropropionic anhydride | 69599 |

| Pyridine | 1049 |

| Sulfobutylether-beta-cyclodextrin | 132449361 |

| Teicoplanin | 16129712 |

| Trifluoroacetic anhydride | 6419 |

| Trimethylchlorosilane | 7906 |

Acylation Reagents and Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone in the analysis of this compound, providing non-destructive, detailed information about its molecular structure, stereochemistry, and behavior in different environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules and is particularly powerful for determining stereochemistry. conicet.gov.ar For chiral molecules like this compound, NMR, especially in conjunction with chiral derivatizing agents (CDAs), can be used to confirm its absolute configuration.

The fundamental principle involves converting the enantiomeric this compound into a pair of diastereomers by reacting it with a chiral agent. These diastereomers, unlike enantiomers, have distinct physical properties and, therefore, produce different NMR spectra. A common CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its analogues like methoxyphenylacetic acid (MPA). researchgate.net When this compound is esterified with (R)- and (S)-Mosher's acid, two different diastereomeric esters are formed.

The analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers allows for the assignment of the absolute configuration. The differing chemical shifts of protons or fluorine atoms near the chiral center in the two diastereomers are influenced by the anisotropic effect of the phenyl ring in the Mosher's acid moiety. researchgate.net By comparing the chemical shift differences (Δδ = δS - δR), the absolute configuration of the original alcohol can be determined based on established empirical models. researchgate.net

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insight into the conformational landscape of this compound. Molecules can exist as a mixture of different conformers (rotational isomers) in equilibrium, and the specific geometry of these conformers is often dictated by weak intramolecular forces, such as hydrogen bonds. conicet.gov.ar

For this compound, the key intramolecular interaction is the hydrogen bond between the hydroxyl group proton and the carbonyl oxygen. The strength and presence of this bond are highly dependent on the relative orientation of the carboxylic acid and hydroxyl groups, which is defined by the rotation around the C-C single bond. Theoretical calculations and matrix isolation FT-IR studies on the related lactic acid have identified several stable conformers. conicet.gov.ar

Key Vibrational Modes:

O-H Stretching: The frequency of the hydroxyl (O-H) stretching vibration is highly sensitive to hydrogen bonding. A free O-H group exhibits a sharp band at a higher wavenumber, whereas an intramolecularly hydrogen-bonded O-H group shows a broader band shifted to a lower wavenumber.

C=O Stretching: The carbonyl (C=O) stretching frequency is also affected by hydrogen bonding. The formation of an intramolecular hydrogen bond to the carbonyl oxygen typically results in a shift of the C=O stretching band to a lower frequency. acs.org

By analyzing the positions and shapes of these characteristic bands in the IR and Raman spectra, researchers can identify the predominant conformers present in a sample and study how the conformational equilibrium shifts with changes in solvent, temperature, or physical state. conicet.gov.ararxiv.org

Circular Dichroism (CD) spectroscopy is a chiroptical technique that provides definitive information about the optical activity of a chiral molecule. mertenlab.de It measures the differential absorption of left- and right-circularly polarized light by a sample. neicon.ru Since enantiomers interact differently with circularly polarized light, CD spectroscopy can be used to confirm the enantiomeric identity and purity of this compound.

The phenomenon of optical activity arises from the chiral nature of a molecule, meaning it is non-superimposable on its mirror image. wikipedia.org A CD spectrum plots the difference in absorbance (ΔA = A_L - A_R) against wavelength. A non-racemic sample of a chiral molecule will produce a characteristic CD spectrum with positive or negative peaks, known as Cotton effects, in the regions where the molecule absorbs light (i.e., where it has chromophores). For this compound, the phenyl ring and the carboxylic acid group are the primary chromophores.

The sign and magnitude of the Cotton effect are unique to a specific enantiomer and its conformation. Therefore, the experimental CD spectrum of a sample can be compared to a reference spectrum or to spectra predicted by quantum chemical calculations to unambiguously determine its absolute configuration as (S). This technique is exceptionally sensitive to the three-dimensional structure of the molecule. acs.org

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for the structural confirmation of this compound by providing its precise molecular weight. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to deduce the elemental formula, distinguishing it from other compounds with the same nominal mass.

When coupled with a separation technique like Liquid Chromatography (LC-MS), it becomes a cornerstone of impurity profiling. researchgate.netresolvemass.ca This process involves the detection, identification, and quantification of any impurities, such as starting materials, byproducts from synthesis, or degradation products. researchgate.net

Structural Confirmation: The mass spectrum of this compound will show a prominent ion corresponding to its molecular weight (e.g., the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode).

Impurity Profiling: LC-MS allows for the separation of this compound from any impurities present in the sample. The mass spectrometer then provides the molecular weight of each separated component. resolvemass.ca Tandem mass spectrometry (MS/MS) can be used to fragment the impurity ions, yielding structural information that aids in their identification, even at trace levels. sterlingpharmasolutions.comchimia.ch This ensures the quality and purity of the compound for research and other applications.

Circular Dichroism (CD) Spectroscopy for Optical Activity Determination

Advanced Derivatization Strategies

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a particular analytical method. sci-hub.se For this compound, derivatization is primarily employed to improve its analysis by chromatography. jfda-online.com

This compound, being a polar carboxylic acid, has low volatility, which makes it unsuitable for direct analysis by Gas Chromatography (GC). phenomenex.com Derivatization is necessary to convert it into a more volatile and thermally stable form. gcms.cz

Enhancing Volatility for GC Analysis: The most common strategy is silylation , which replaces the active hydrogens on the carboxylic acid and alcohol groups with a non-polar trimethylsilyl (TMS) group. phenomenex.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. The resulting TMS-ester/ether derivative is significantly more volatile and produces sharp, symmetrical peaks in GC analysis, often coupled with mass spectrometry (GC-MS). researchgate.net

Table 1: Common Silylating Reagents for GC Analysis

| Reagent Name | Abbreviation | Target Groups | Byproducts |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Carboxylic acids, alcohols, amines | N-methyltrifluoroacetamide, TMSF |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Carboxylic acids, alcohols, amines | N-methyltrifluoroacetamide |

| N-trimethylsilylimidazole | TMSI | Alcohols, carboxylic acids | Imidazole |

Enhancing Detectability for LC Analysis: While derivatization is not always required for LC-MS, it can be used to significantly enhance detection sensitivity. mdpi.comresearchgate.net This is achieved by attaching a "tag" to the molecule that has a strong response in the detector. For instance, a derivatizing agent containing a fluorophore can be used to allow for highly sensitive fluorescence detection. sci-hub.se For mass spectrometry, derivatization can be used to introduce a group that ionizes very efficiently, thereby increasing the signal intensity and lowering the limit of detection. researchgate.net For example, reagents can be used to introduce a permanently charged group or a group that is easily protonated for enhanced detection in positive-ion ESI-MS. researchgate.net

Optimization of Derivatization Reaction Conditions (e.g., Temperature, Time, Catalysts)

The success of quantifying this compound and other carboxylic acids via chromatographic methods hinges on the efficiency of the derivatization reaction. Optimization of reaction parameters such as temperature, time, and the choice of catalysts is critical to ensure complete conversion of the analyte, minimize side-product formation, and achieve maximum sensitivity. researchgate.net

Derivatization of carboxylic acids often involves an activation step, frequently using a carbodiimide (B86325) agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activates the carboxyl group for coupling with an amine-containing labeling reagent. diva-portal.orgd-nb.info This process can be performed rapidly under mild, aqueous conditions. d-nb.info The optimization of this reaction is a multi-parameter process.

Temperature and Time: Reaction kinetics are strongly influenced by both temperature and time. For the derivatization of carboxylic acids with 3-nitrophenylhydrazine (B1228671) (3-NPH), aided by EDC and pyridine, conditions have been optimized to ensure complete reaction. One study found that incubation at 37°C for 30 minutes was sufficient for many mono- and dicarboxylic acids. diva-portal.org However, extending the reaction time to 60 minutes at a lower temperature of 20°C also resulted in complete derivatization. diva-portal.org For more complex tricarboxylic acids, a longer reaction time was necessary, making the 20°C for 60 minutes condition more broadly applicable. diva-portal.org Another protocol using 3-NPH specified a reaction temperature of 40°C for 30 minutes. nih.gov

When using the novel reagent 4-bromo-N-methylbenzylamine (4-BNMA), temperature optimization was explored at room temperature (22°C), 37°C, and 60°C. researchgate.net The highest temperature, 60°C, provided the fastest reaction, with a duration of 45 minutes being typical. d-nb.inforesearchgate.net In a different method designed for biological matrices, derivatization with 4-Cl-o-PD was optimized at 60°C for a significantly longer period of 12 hours, a condition that drastically improved product yield. mdpi.com

Catalysts and Reagent Concentration: The choice and concentration of catalysts and reagents are paramount. Pyridine is often used as a catalyst in 3-NPH derivatization reactions. diva-portal.orgnih.gov The concentration of the derivatizing agent itself is a key variable. For the reagent 4-BNMA, concentrations of 1 mM, 10 mM, and 100 mM were investigated. researchgate.net The optimal concentration was found to be 10 mM, as 1 mM did not lead to complete derivatization, while 100 mM offered no additional benefit. d-nb.inforesearchgate.net Furthermore, the addition of 10 µL of 5N HCl was found to significantly enhance the product yield for derivatization using 4-Cl-o-PD in methanol. mdpi.com

The following table summarizes optimized conditions for various derivatization reagents applicable to carboxylic acids like this compound.

| Derivatization Reagent | Catalyst / Co-reagent | Temperature | Time | Source(s) |

| 3-nitrophenylhydrazine (3-NPH) | EDC, Pyridine | 37°C | 30 min | diva-portal.org |

| 3-nitrophenylhydrazine (3-NPH) | EDC, Pyridine | 20°C | 60 min | diva-portal.org |

| 3-nitrophenylhydrazine (3-NPH) | EDC, Pyridine | 40°C | 30 min | nih.gov |

| 4-bromo-N-methylbenzylamine (4-BNMA) | EDC | 60°C | 45 min | d-nb.inforesearchgate.net |

| 4-Cl-o-PD | 5N HCl | 60°C | 12 h | mdpi.com |

Specific Derivatization for Complex Mixtures

Analyzing this compound in complex biological matrices, such as plasma, urine, or cell extracts, presents significant challenges. mdpi.com These samples contain a multitude of compounds that can interfere with the analysis, leading to issues like ion suppression or enhancement in mass spectrometry, and co-elution in chromatography. mdpi.com Chemical derivatization is a powerful strategy to overcome these hurdles by improving chromatographic retention and enhancing ionization efficiency, thereby increasing detection sensitivity. d-nb.infomdpi.com

Enhancing Detection in Biological Samples: For carboxylic acids, which often exhibit poor ionization in electrospray ionization mass spectrometry (ESI-MS), chemical labeling is crucial for achieving the desired sensitivity. mdpi.com Derivatization reagents are chosen for their ability to introduce a functional group that is easily ionizable and possesses favorable chemical properties. d-nb.info For instance, 4-bromo-N-methylbenzylamine (4-BNMA) was developed specifically for the analysis of biological organic acids. researchgate.net The bromine atom in its structure provides a distinct isotopic pattern, which allows for clear identification of the derivatized species using tandem mass spectrometry (MS/MS). researchgate.net This approach facilitates sensitive detection of mono-, di-, and tricarboxylic acids in complex in vitro and in vivo models. researchgate.net

Addressing Matrix Effects: Matrix effects, where the sample matrix alters the analyte's response, are a major concern in quantitative analysis. mdpi.com A common strategy to mitigate these effects is the use of stable isotope-labeled internal standards. A more advanced approach involves using isotopically labeled derivatization reagents. For example, in the analysis of carboxylic acids in animal matrices like feces and ruminal fluid, ¹³C-labeled versions of the derivatization agents (e.g., ¹³C₆-aniline and ¹³C₆-3-NPH) were used. nih.gov By derivatizing the analytical standards with the labeled reagent and spiking them into the sample post-extraction, any variability or matrix effects during the derivatization and analysis can be accurately compensated for, leading to more reliable quantification. nih.gov

Deconvoluting Complex Chromatograms: Complex samples often contain numerous isomers and structurally similar compounds, resulting in overlapping chromatographic peaks. researchgate.net In the analysis of complex sugar mixtures, a strategy of parallel derivatization has been employed to unambiguously identify and separate analytes. researchgate.net This involves treating aliquots of the same sample with different derivatization agents that produce derivatives with distinct chromatographic properties. This concept is applicable to the analysis of this compound in matrices rich in other organic acids. By creating different derivatives, it is possible to resolve co-eluting species and facilitate more accurate quantification. researchgate.net For biological samples, which are inherently complex, derivatization is a critical step that can be tailored to improve separation on reversed-phase columns and enhance compound ionization for LC-MS analysis. mdpi.com

Computational Chemistry and Modeling in S Atrolactic Acid Research

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the potential energy surfaces of reactions that produce or involve (S)-atrolactic acid. mdpi.comrsc.org These calculations allow for the detailed analysis of reaction pathways, including the characterization of transition states and intermediates, which are often challenging to observe experimentally. sci-hub.se

A critical aspect of understanding a chemical reaction is the identification and characterization of its transition state (TS), which represents the highest energy point along the reaction coordinate. sathyabama.ac.in Quantum chemical calculations enable the precise determination of the geometry and energy of these transient species. sci-hub.se The energy difference between the reactants and the transition state, known as the activation energy (ΔG‡), is a key determinant of the reaction rate. academie-sciences.frdiva-portal.org